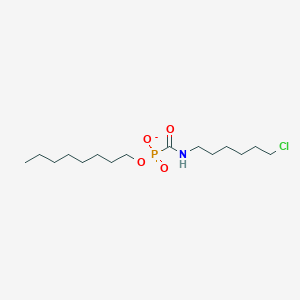
1,2,3,4-Tetrabromo-3-methyl-2-nitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrabromo-3-methyl-2-nitropentane is an organic compound characterized by the presence of bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrabromo-3-methyl-2-nitropentane typically involves the bromination of 3-methyl-2-nitropentane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrabromo-3-methyl-2-nitropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of 1,2,3,4-Tetrabromo-3-methyl-2-aminopentane.
Oxidation: Formation of corresponding oxides or higher oxidation state compounds.
Scientific Research Applications
1,2,3,4-Tetrabromo-3-methyl-2-nitropentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of flame retardants due to the presence of bromine atoms.
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrabromo-3-methyl-2-nitropentane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that may exert biological or chemical effects.
Comparison with Similar Compounds
1,2,4,5-Tetrabromo-3,6-dimethylbenzene: Another brominated compound with similar bromine content but different structural arrangement.
1,2,3,4-Tetrabromo-2-nitrobutane: Similar nitro and bromine functional groups but with a different carbon backbone.
Uniqueness: 1,2,3,4-Tetrabromo-3-methyl-2-nitropentane is unique due to its specific arrangement of bromine and nitro groups on a pentane backbone
Properties
CAS No. |
62622-03-1 |
|---|---|
Molecular Formula |
C6H9Br4NO2 |
Molecular Weight |
446.76 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-3-methyl-2-nitropentane |
InChI |
InChI=1S/C6H9Br4NO2/c1-4(8)5(2,9)6(10,3-7)11(12)13/h4H,3H2,1-2H3 |
InChI Key |
UEFPOQQAYDLXOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C(CBr)([N+](=O)[O-])Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B14532355.png)



![N-methyl-3-[2-(1-phenylethyl)phenoxy]propan-1-amine;hydrochloride](/img/structure/B14532376.png)




![3-[3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14532433.png)



